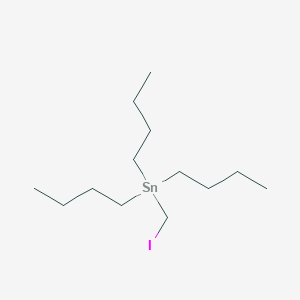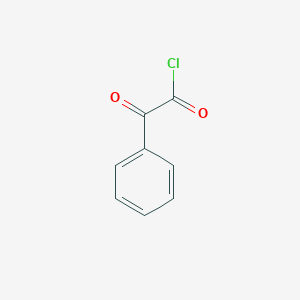
2-Oxo-2-phenylacetyl chloride
Overview
Description
2-Oxo-2-phenylacetyl chloride is an organic compound with the molecular formula C8H5ClO2. It is also known by other names such as benzeneacetyl chloride, alpha-oxo- (9CI), and benzoylformyl chloride . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
2-Oxo-2-phenylacetyl chloride is primarily used as a protecting group for carbohydrates . It plays a crucial role in the synthesis of different OPAc-protected saccharides .
Mode of Action
The compound interacts with saccharides to form OPAc-protected saccharides . This interaction involves the use of phenyl-glyoxalic acid, this compound, or phenyl-glyoxal as a coupling reagent .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of carbohydrates . The compound acts as a protecting group, allowing for the orthogonal protection of hydroxyl groups that can be unmasked independently . This is particularly important in the synthesis of oligosaccharides, which play vital roles in cell recognition, signaling, and are involved in a broad range of biological processes .
Result of Action
The primary result of the action of this compound is the formation of OPAc-protected saccharides . These protected saccharides can then be used in further biochemical reactions, contributing to the synthesis of complex carbohydrates .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the compound’s effectiveness as a protecting group can be affected by the presence of other chemical reagents, the pH of the environment, and the temperature at which the reaction is carried out
Biochemical Analysis
Biochemical Properties
2-Oxo-2-phenylacetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. For instance, it can react with amino groups in proteins, leading to the formation of amide bonds. This interaction is crucial in modifying the structure and function of proteins, thereby influencing various biochemical pathways. Additionally, this compound can act as a protecting group for carbohydrates, aiding in the selective deprotection of saccharides .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. For example, it can affect cell signaling pathways by altering the activity of key signaling proteins. This modification can lead to changes in gene expression and cellular metabolism. Studies have shown that this compound can impact cell proliferation and apoptosis, highlighting its potential in therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by acylating their active sites, thereby altering their catalytic activity. This compound can also influence gene expression by modifying transcription factors and other regulatory proteins. The molecular mechanism of this compound involves the formation of stable covalent bonds with target molecules, leading to long-lasting effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing protein function and modulating metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to optimal therapeutic outcomes without significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as phenylacetyl-CoA ligase, which catalyzes the formation of phenylacetyl-CoA from phenylacetic acid and CoA. This interaction is crucial for the degradation of aromatic compounds and the production of energy. Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its interaction with transport proteins can enhance its uptake into cells, thereby increasing its intracellular concentration and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in protein synthesis and energy production. This localization is essential for the compound’s role in modulating cellular processes and biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxo-2-phenylacetyl chloride can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with oxalyl chloride in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, and the reaction conditions are carefully monitored to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can be hydrolyzed to form 2-oxo-2-phenylacetic acid.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, hydrolysis yields 2-oxo-2-phenylacetic acid, while reactions with amines can produce amides .
Scientific Research Applications
2-Oxo-2-phenylacetyl chloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-oxo-2-phenylacetyl chloride include:
Benzoyl chloride: Similar in structure but lacks the oxo group.
Phenylacetyl chloride: Similar but lacks the oxo group.
Acetyl chloride: Contains an acetyl group instead of a phenylacetyl group.
Uniqueness
This compound is unique due to the presence of both the oxo and phenylacetyl groups, which confer specific reactivity and properties. This makes it particularly useful in certain synthetic and research applications where these functional groups are required .
Properties
IUPAC Name |
2-oxo-2-phenylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGOFPJWZUXKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454582 | |
| Record name | 2-oxo-2-phenylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25726-04-9 | |
| Record name | 2-oxo-2-phenylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
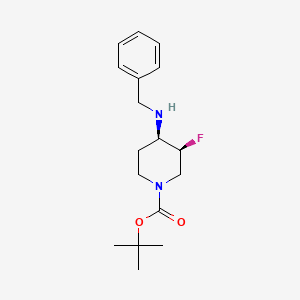
![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)
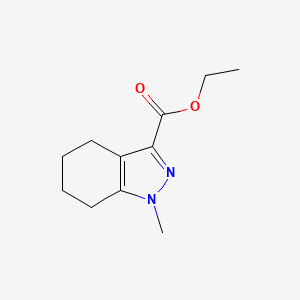
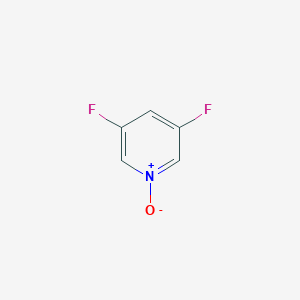
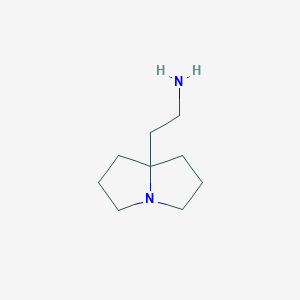
![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)

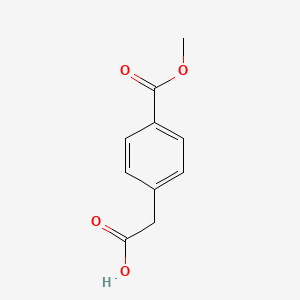

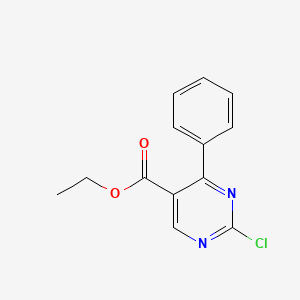
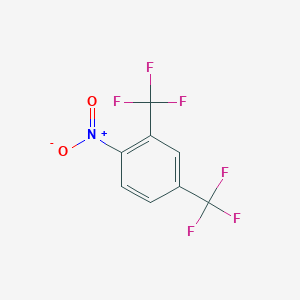

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B1310541.png)
